molecular formula C23H22BrN5O7 B010330 N(10)-Bromoacetyl-5,8-dideazafolic acid CAS No. 101375-70-6

N(10)-Bromoacetyl-5,8-dideazafolic acid

Cat. No. B010330
CAS RN: 101375-70-6
M. Wt: 560.4 g/mol
InChI Key: WQQZMTLUQMKEPJ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(10)-Bromoacetyl-5,8-dideazafolic acid (BAA) is a synthetic compound that has been developed as a potential anticancer agent. It is a derivative of folic acid, which is an essential vitamin required for the synthesis of DNA and RNA. BAA has been shown to have potent antitumor activity in preclinical studies, and it is currently being investigated for its potential use in cancer therapy.

Mechanism of Action

N(10)-Bromoacetyl-5,8-dideazafolic acid exerts its antitumor activity by inhibiting the enzyme thymidylate synthase (TS), which is involved in the synthesis of thymidine, a building block of DNA. N(10)-Bromoacetyl-5,8-dideazafolic acid binds to the active site of TS, preventing it from catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This results in a depletion of dTMP, which is required for DNA synthesis, leading to inhibition of cell proliferation and ultimately cell death.
Biochemical and physiological effects:
N(10)-Bromoacetyl-5,8-dideazafolic acid has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is likely due to the higher expression of TS in cancer cells compared to normal cells. N(10)-Bromoacetyl-5,8-dideazafolic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. N(10)-Bromoacetyl-5,8-dideazafolic acid has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N(10)-Bromoacetyl-5,8-dideazafolic acid is its potent antitumor activity against a wide range of cancer cell lines. N(10)-Bromoacetyl-5,8-dideazafolic acid has also been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells, which is a desirable property for a cancer therapy. However, one limitation of N(10)-Bromoacetyl-5,8-dideazafolic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the potential for toxicity, as N(10)-Bromoacetyl-5,8-dideazafolic acid can inhibit the synthesis of DNA and RNA in normal cells as well, leading to potential side effects.

Future Directions

There are several future directions for the development of N(10)-Bromoacetyl-5,8-dideazafolic acid as a cancer therapy. One direction is to improve its solubility and bioavailability, which would make it easier to administer in vivo. Another direction is to investigate its potential use in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its selective cytotoxicity towards cancer cells, which could lead to the development of more effective cancer therapies.

Synthesis Methods

N(10)-Bromoacetyl-5,8-dideazafolic acid can be synthesized by reacting 5,8-dideazafolic acid with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride ion by the amino group of the 5,8-dideazafolic acid, resulting in the formation of N(10)-Bromoacetyl-5,8-dideazafolic acid.

Scientific Research Applications

N(10)-Bromoacetyl-5,8-dideazafolic acid has been extensively studied for its potential use as an anticancer agent. Preclinical studies have shown that N(10)-Bromoacetyl-5,8-dideazafolic acid exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N(10)-Bromoacetyl-5,8-dideazafolic acid has been shown to inhibit the growth of cancer cells by interfering with the synthesis of DNA and RNA, which are essential for cell division and proliferation.

properties

CAS RN

101375-70-6

Molecular Formula

C23H22BrN5O7

Molecular Weight

560.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-(2-bromoacetyl)amino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H22BrN5O7/c24-10-18(30)29(11-12-1-6-16-15(9-12)21(34)28-23(25)27-16)14-4-2-13(3-5-14)20(33)26-17(22(35)36)7-8-19(31)32/h1-6,9,17H,7-8,10-11H2,(H,26,33)(H,31,32)(H,35,36)(H3,25,27,28,34)/t17-/m0/s1

InChI Key

WQQZMTLUQMKEPJ-KRWDZBQOSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)N=C(NC3=O)N)C(=O)CBr

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr

synonyms

N(10)-bromoacetyl-5,8-dideazafolic acid

Origin of Product

United States

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